2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline ring, a sulfonamide group, and a 2,3-dihydro-1H-inden-1-yl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated quinoxaline with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Indenyl Group: The final step involves the nucleophilic substitution reaction where the sulfonamide intermediate is reacted with 2,3-dihydro-1H-inden-1-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group, potentially yielding amine derivatives.
Substitution: The chlorine atom in the quinoxaline ring can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the quinoxaline ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-thiosulfonamide: Contains a thiosulfonamide group, which may exhibit different reactivity and biological activity.
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonyl chloride: A precursor in the synthesis of the sulfonamide derivative.
Uniqueness
The uniqueness of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)quinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-17-10-19-16-9-12(6-8-15(16)20-17)24(22,23)21-14-7-5-11-3-1-2-4-13(11)14/h1-4,6,8-10,14,21H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPSVMJOKTUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NS(=O)(=O)C3=CC4=NC=C(N=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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